
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly as intermediates in the preparation of various organic molecules. The presence of the triphenylphosphonium group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with an appropriate benzyl halide derivative. One common method includes the reaction of triphenylphosphine with 4-(ethoxycarbonyl)benzyl bromide under anhydrous conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide, alkoxide, or amines can be used in these reactions. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonium group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield the corresponding alcohol, while oxidation can produce phosphine oxides.
Scientific Research Applications
(4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Material Science: It is used in the preparation of materials with specific electronic or optical properties, such as conducting polymers and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biological studies to investigate the effects of phosphonium salts on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with various molecular targets, primarily through its phosphonium group. The compound can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used for similar applications but lacks the ethoxycarbonyl group.
Benzyltriphenylphosphonium Bromide: Similar structure but without the ethoxycarbonyl substituent, used in similar types of reactions.
Tetraphenylphosphonium Bromide: Another phosphonium salt with four phenyl groups, used in different contexts due to its distinct structure.
Uniqueness
The presence of the ethoxycarbonyl group in (4-(Ethoxycarbonyl)benzyl)triphenylphosphoniumbromide imparts unique reactivity and properties compared to other phosphonium salts. This functional group can participate in additional reactions, such as esterification and hydrolysis, expanding the compound’s utility in organic synthesis and material science.
Properties
CAS No. |
75986-31-1 |
|---|---|
Molecular Formula |
C28H26BrO2P |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O2P.BrH/c1-2-30-28(29)24-20-18-23(19-21-24)22-31(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1 |
InChI Key |
SPFGFXOFCSXGAH-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
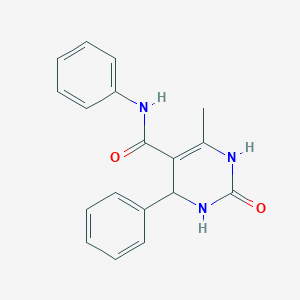
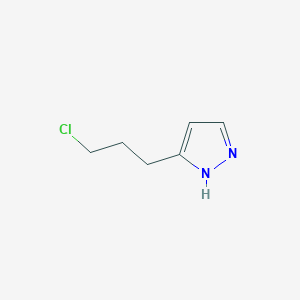
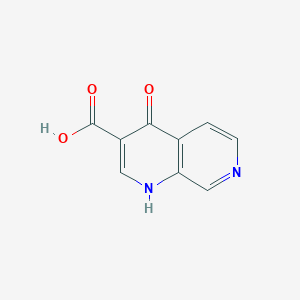

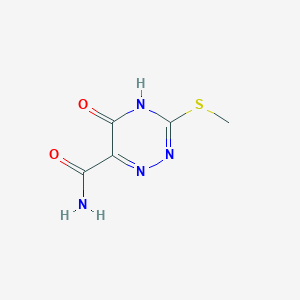
![2-Phenyloxazolo[5,4-b]pyridine](/img/structure/B8791266.png)
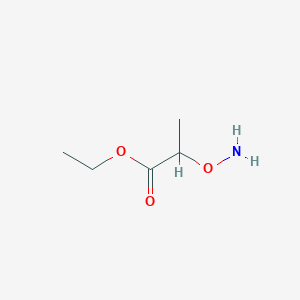
![2-[(butan-2-yl)amino]acetic acid](/img/structure/B8791295.png)
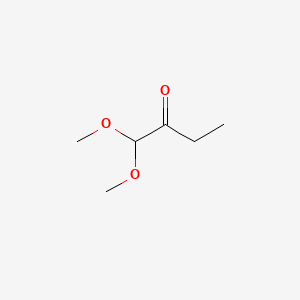
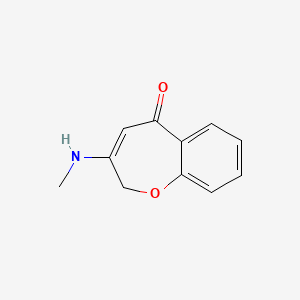
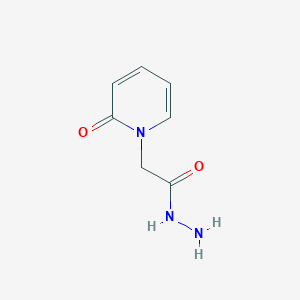


![Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B8791348.png)
